

Application Note: VU6015929 HCl for Cancer Cell Migration Studies

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Compound of Interest

Compound Name: VU6015929 HCl

Cat. No.: B1193823

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Compound: VU6015929 (HCl Salt) Primary Target: Discoidin Domain Receptor 1 (DDR1) & DDR2 Primary Application: Blocking Collagen-Induced Cancer Cell Migration & Invasion[1][2]

Introduction & Mechanism of Action

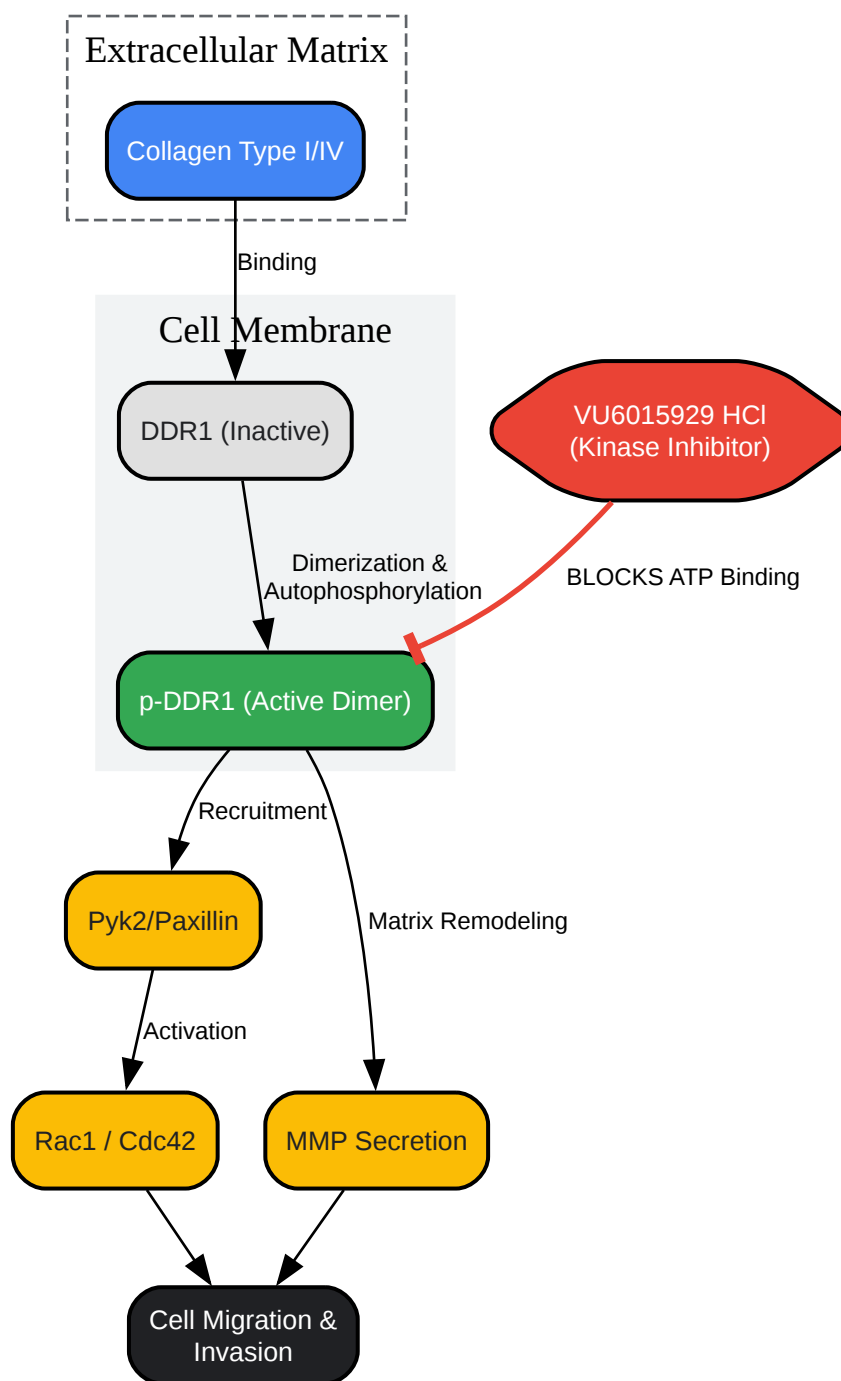
Metastasis is often driven by interactions between cancer cells and the Extracellular Matrix (ECM).[1][3] DDR1 is a unique Receptor Tyrosine Kinase (RTK) that is activated not by soluble growth factors, but by fibrillar Collagen (Types I–IV).[1][4]

Upon binding collagen, DDR1 dimerizes and undergoes autophosphorylation, triggering downstream signaling pathways (including Pyk2, Paxillin, Rac1, and Stat3) that drive cytoskeletal reorganization, focal adhesion turnover, and cell migration.[1]

VU6015929 is a highly selective chemical probe that binds the kinase hinge region of DDR1/2, preventing ATP binding and subsequent autophosphorylation. By blocking this node, researchers can effectively dissect the contribution of collagen-DDR1 signaling to metastatic behavior.[1]

Mechanistic Pathway & Inhibitor Action

The following diagram illustrates the signaling cascade blocked by VU6015929.[1]



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Caption: Mechanism of VU6015929 inhibition. The compound prevents Collagen-induced DDR1 autophosphorylation, halting downstream migratory signaling.[1][5]

Compound Handling & Preparation[1][6]

Solubility & Stock Solution

VU6015929 is typically supplied as a powder.[1][6] The HCl salt form improves solubility but may alter the Molecular Weight (MW) compared to the free base.[1]

- Free Base MW: ~485.43 g/mol [1]
- HCl Salt MW: Check your specific vial (likely ~521.9 g/mol for mono-HCl).[1]

Protocol:

- Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions (up to 20 mM).[1] Avoid aqueous buffers for the stock solution to prevent precipitation.[1]

- Calculation:

[1]

- Storage: Aliquot into small volumes (e.g., 20–50 μ L) to avoid freeze-thaw cycles. Store at -80°C (stable for >1 year) or -20°C (stable for 3–6 months).

Working Concentrations[1][3]

- Cell-Free Kinase Assays (IC50):
 - DDR1: ~4.7 nM[1][5]
 - DDR2: ~7.4 nM[1]
- Cell-Based Assays (Functional):
 - Effective Range: 10 nM – 500 nM[1]
 - Recommended Starting Point: 100 nM (Provides complete inhibition of DDR1 phosphorylation in most cell lines without off-target toxicity).[1]

Experimental Protocols

Protocol A: Validation of Target Engagement (Western Blot)

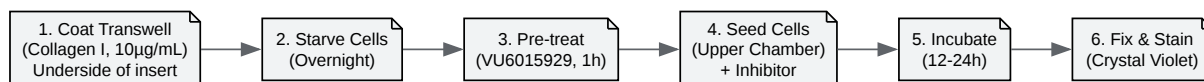
Objective: Confirm VU6015929 inhibits DDR1 autophosphorylation in your specific cancer cell line.[1] Critical Requirement: DDR1 is only activated by collagen.[1] You must stimulate cells with Collagen I or IV; growing them on plastic alone will show no p-DDR1 signal.

- Seeding: Plate cancer cells (e.g., MDA-MB-231, H1299) in 6-well plates. Grow to 80% confluence.
- Starvation: Wash 2x with PBS. Incubate in Serum-Free Media for 4–16 hours.[1] (Serum contains factors that may cause high background).[1]
- Inhibitor Pre-treatment:
 - Add VU6015929 (0, 10, 50, 100, 500 nM) to serum-free media.[1]
 - Incubate for 1 hour at 37°C.
- Stimulation:
 - Add Soluble Collagen Type I (final conc. 20–50 µg/mL) directly to the media containing the inhibitor.[1]
 - Incubate for 2–4 hours (DDR1 activation is slower than EGFR/Met).[1]
- Lysis & Blotting:
 - Lyse cells in RIPA buffer + Phosphatase Inhibitors (Orthovanadate/Fluoride).[1]
 - Primary Antibodies: Anti-phospho-DDR1 (Tyr792 or Tyr513) and Total DDR1.[1]
 - Result: You should see a dose-dependent disappearance of the p-DDR1 band, while Total DDR1 remains constant.[1]

Protocol B: Collagen-Driven Transwell Migration Assay

Objective: Quantify the specific inhibition of migration driven by DDR1-Collagen interaction.

Workflow Diagram:



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Caption: Optimized Transwell workflow for DDR1-dependent migration.

Detailed Steps:

- Coating: Coat the underside of the transwell membrane (8 µm pore) with Collagen Type I (10 µg/mL in PBS) for 1 hour at 37°C. Wash with PBS.[1]
 - Why? This forces cells to engage DDR1 to migrate through the pore.[1]
- Cell Prep: Starve cells overnight. Detach using mild detachment solution (Accutase) to preserve surface receptors.[1]
- Seeding:
 - Resuspend cells in Serum-Free Media containing VU6015929 (e.g., 100 nM).[1]
 - Add 50,000 cells to the Upper Chamber.[1]
- Chemoattractant: Add media containing 10% FBS (or specific growth factor) to the Lower Chamber.[1]
- Migration: Incubate for 12–24 hours.
- Analysis: Swab non-migrating cells from the top.[1] Fix migrating cells (bottom) with 4% PFA and stain with Crystal Violet or DAPI.[1] Count cells.

Protocol C: 3D Spheroid Invasion Assay (High Relevance)

Objective: Mimic tumor invasion into the stromal matrix.[1] DDR1 inhibition is often more potent in 3D than 2D.

- Spheroid Formation: Form spheroids (approx. 2,000 cells) using Ultra-Low Attachment (ULA) plates (48 hours).[1]
- Embedding:
 - Prepare Type I Collagen solution (2 mg/mL) on ice.[1] Neutralize with NaOH/Buffer.[1]
 - Mix VU6015929 into the liquid collagen (Final conc: 100 nM).[1]
 - Add collagen-inhibitor mix to the spheroid well.[1] Polymerize at 37°C for 1 hour.
- Overlay: Add culture media containing VU6015929 on top of the gel.[1]
- Imaging: Monitor invasion (sprouting) at Day 0, Day 2, and Day 4 using phase-contrast microscopy.
- Quantification: Measure the area of invasion relative to the initial spheroid core.[1]

Data Interpretation & Troubleshooting

Expected Results (Table)

Assay	Control (DMSO)	VU6015929 (100 nM)	Interpretation
Western Blot	Strong p-DDR1 band	No/Faint p-DDR1 band	Successful target engagement.[1]
2D Migration	High cell count	Reduced by 40–70%	DDR1 contributes significantly to migration.[1]
3D Invasion	"Starburst" sprouting	Round spheroid (No sprouts)	DDR1 is essential for collagen invasion.[1]

Troubleshooting Guide

- No p-DDR1 signal in Control:
 - Cause: Did you add Collagen?
 - Fix: DDR1 has very low basal activity.[1] You must add exogenous Collagen I (20 µg/mL) to see the phosphorylation band.
- Inhibitor precipitates in media:
 - Cause: Stock concentration too high or aqueous shock.[1]
 - Fix: Dilute DMSO stock into a small volume of media first, vortex rapidly, then add to bulk media. Ensure final DMSO < 0.1%.
- Cells die in 3D gel:
 - Cause: pH of collagen gel.[1]
 - Fix: Ensure collagen is properly neutralized (cherry pink color) before adding cells.[1]

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